Methyl 6-chloro-5-fluoropicolinate

Catalog No.
S917487
CAS No.
1214337-05-9
M.F
C7H5ClFNO2
M. Wt
189.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 6-chloro-5-fluoropicolinate

CAS Number

1214337-05-9

Product Name

Methyl 6-chloro-5-fluoropicolinate

IUPAC Name

methyl 6-chloro-5-fluoropyridine-2-carboxylate

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3

InChI Key

LZGCVVSRZHFYPF-UHFFFAOYSA-N

SMILES

COC(=O)C1=NC(=C(C=C1)F)Cl

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)F)Cl

Methyl 6-chloro-5-fluoropicolinate is a chemical compound with the molecular formula C7H5ClFNO2C_7H_5ClFNO_2 and a molecular weight of approximately 175.57 g/mol. This compound features a pyridine ring substituted with chlorine and fluorine atoms, making it part of the picolinate family. It is often used in agricultural chemistry, particularly in the development of herbicides due to its biological activity against various plant species.

, including:

  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, which allows for the synthesis of various derivatives.
  • Hydrolysis: In the presence of water and under acidic or basic conditions, it can hydrolyze to form corresponding acids.
  • Reduction: The compound may be reduced to yield amines or alcohols depending on the reducing agent used.

These reactions are crucial for modifying the compound's properties to enhance its efficacy in applications such as herbicides.

Methyl 6-chloro-5-fluoropicolinate exhibits significant biological activity, particularly as an herbicide. Its mechanism involves inhibiting specific enzymes involved in plant growth, thereby controlling weed populations. Studies have shown that it is effective against a variety of broadleaf weeds and grasses, making it a valuable tool in agricultural practices .

The synthesis of methyl 6-chloro-5-fluoropicolinate generally involves several steps:

  • Starting Materials: The process often begins with commercially available picolinic acid derivatives.
  • Halogenation: Chlorination and fluorination are performed using halogenating agents under controlled conditions.
  • Esterification: The final step typically involves esterification with methanol to yield methyl 6-chloro-5-fluoropicolinate.

Alternative methods may include using microwave-assisted synthesis or solvent-free conditions to improve yields and reduce environmental impact .

Methyl 6-chloro-5-fluoropicolinate has several applications:

  • Agriculture: Primarily used as a herbicide to control unwanted vegetation in crops.
  • Research: Utilized in studies related to plant biology and herbicide resistance mechanisms.
  • Chemical Intermediates: Serves as a precursor for synthesizing other biologically active compounds.

Interaction studies have indicated that methyl 6-chloro-5-fluoropicolinate may interact with various biological systems. Notably, it has been shown to inhibit certain cytochrome P450 enzymes, affecting metabolic pathways in both plants and potentially non-target organisms . Such interactions necessitate careful consideration during application to mitigate unintended ecological effects.

Methyl 6-chloro-5-fluoropicolinate shares structural similarities with various other compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaSimilarity Index
Methyl 6-chloro-3-fluoropicolinateC7H5ClFNO20.97
Ethyl 6-chloro-3-fluoropicolinateC8H8ClFNO20.97
Methyl 3-fluoropyridine-2-carboxylateC7H6FNO20.87
Methyl 3-fluoro-6-methylpicolinateC8H8ClFNO20.86

Uniqueness

Methyl 6-chloro-5-fluoropicolinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct herbicidal properties not found in its analogs. The presence of both chlorine and fluorine atoms enhances its biological activity while influencing solubility and stability, making it particularly effective in agricultural applications.

XLogP3

2.1

Dates

Modify: 2023-08-16

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